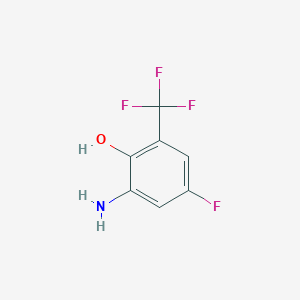

2-Amino-4-fluoro-6-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5F4NO |

|---|---|

Molecular Weight |

195.11 g/mol |

IUPAC Name |

2-amino-4-fluoro-6-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H5F4NO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H,12H2 |

InChI Key |

FFOJSDCZHCYINM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Fluoro 6 Trifluoromethyl Phenol and Its Precursors

Strategic Approaches to Fluorinated Aminophenol Synthesis

The creation of fluorinated aminophenols hinges on three principal transformations: the formation of the phenol (B47542) group, the introduction of substituents via nucleophilic substitution, and the generation of the amino group, typically from a nitro precursor.

A primary method for producing phenols from anilines is through the diazotization of an aromatic amine followed by hydrolysis of the resulting diazonium salt. This process is particularly useful for synthesizing fluorophenols from corresponding fluoroanilines. google.com The reaction begins with the treatment of a fluoroaniline (B8554772) with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like sulfuric acid, typically at low temperatures (0–10 °C) to form the diazonium salt. google.com

The subsequent hydrolysis step involves heating the diazonium salt solution. youtube.com A common technique is to add the diazonium salt solution to a heated aqueous sulfuric acid solution. google.com Maintaining the sulfuric acid concentration within an optimal range, often between 50% and 70%, is crucial for the hydrolysis to proceed efficiently and achieve high yields. google.com One challenge in this process is the potential for the newly formed phenol to couple with remaining diazonium salt, leading to the formation of "diazo tars" and other byproducts. epo.org To mitigate this, the phenol product can be continuously removed from the reaction mixture via steam distillation as it is formed. epo.org An alternative approach involves generating aryl radicals from the diazonium ions using copper salts, which can then be oxidized to phenols by cupric ions, a method that can be performed at room temperature and in neutral solution. pitt.edu

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic rings. masterorganicchemistry.com This pathway is particularly relevant for polyfluoroarenes, where the high electronegativity of fluorine atoms renders the aromatic core susceptible to attack by nucleophiles. nih.gov The SNAr mechanism proceeds in two steps: the rate-determining addition of a nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the rapid elimination of a leaving group to restore aromaticity. masterorganicchemistry.comstackexchange.com

The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of aminophenols. Due to the sensitivity of the phenol group to oxidation, the reduction must be carried out under controlled conditions. nih.gov

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as platinum, palladium, or their oxides. google.com For instance, 2-amino-4-(trifluoromethyl)phenol (B112647) can be prepared by hydrogenating its nitro precursor using a platinum oxide catalyst. prepchem.com Palladium-on-carbon (Pd/C) is another effective catalyst for this transformation. google.com The reaction is typically performed under hydrogen pressure in a suitable solvent like ethanol (B145695).

Chemical reduction offers an alternative to catalytic hydrogenation. The Béchamp reaction, using iron and hydrochloric acid, is a classic industrial process for preparing aromatic amines. nih.gov Other reagents, such as hydroiodic acid (HI), have been shown to effectively reduce o-nitrophenols to o-aminophenols. nih.gov For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH₄) can be used in conjunction with a catalyst, such as nickel oxide or copper ferrite, to achieve the reduction of nitrophenols to aminophenols. mdpi.combibliomed.org

Table 1: Comparison of Selected Reduction Methods for Nitroarenes

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

|---|

Targeted Synthesis of 2-Amino-4-fluoro-6-(trifluoromethyl)phenol

A logical synthetic route for this compound can be devised by applying the principles of retrosynthesis and optimizing each forward reaction step.

A retrosynthetic analysis of the target molecule suggests a pathway that begins with a simpler, commercially available starting material. The final step would logically be the reduction of a nitro group to the desired amine. This disconnection leads to the precursor 2-Nitro-4-fluoro-6-(trifluoromethyl)phenol .

This nitrophenol precursor can be envisioned as arising from the regioselective nitration of 4-Fluoro-2-(trifluoromethyl)phenol . The directing effects of the hydroxyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would favor the introduction of the nitro group at the position ortho to the hydroxyl and meta to the trifluoromethyl group, which is the desired C-6 position.

The precursor 4-Fluoro-2-(trifluoromethyl)phenol could itself be synthesized from 4-Fluoro-2-(trifluoromethyl)aniline (B1265432) via a diazotization and hydrolysis sequence, as described in section 2.1.1. This multi-step approach allows for the controlled and sequential introduction of the required functional groups around the aromatic ring.

The success of the proposed synthesis hinges on the optimization of each reaction step to maximize yield and purity.

For the conversion of 4-fluoro-2-(trifluoromethyl)aniline to 4-fluoro-2-(trifluoromethyl)phenol, the diazotization and hydrolysis conditions are critical. Variables to optimize include the concentration of sulfuric acid, the reaction temperature, and the rate of addition of the diazonium salt to the hydrolysis medium. As shown in the table below, slight variations in these parameters can significantly impact the yield.

In the subsequent nitration step, the choice of nitrating agent (e.g., nitric acid in sulfuric acid) and temperature control are paramount to ensure monosubstitution at the correct position and to avoid over-nitration or side reactions.

Finally, for the reduction of 2-nitro-4-fluoro-6-(trifluoromethyl)phenol, the choice of catalyst and reaction conditions is crucial. While platinum oxide is effective prepchem.com, other catalysts like palladium on carbon could be screened. Optimization would involve adjusting hydrogen pressure, temperature, and catalyst loading to achieve a complete and clean reduction without affecting the fluorine or trifluoromethyl groups.

Table 2: Illustrative Optimization of a Diazotization/Hydrolysis Reaction

| Entry | H₂SO₄ Conc. (%) | Temperature (°C) | Result |

|---|

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for aminophenols, including complex structures like this compound, is increasingly influenced by the principles of green chemistry. The primary focus has been on replacing traditional, stoichiometric reduction methods for nitrophenols with more sustainable catalytic systems.

Historically, the reduction of a nitro group to an amine was often accomplished using stoichiometric amounts of metals like iron, tin, or zinc in acidic conditions. While effective, these methods generate significant amounts of metallic waste, posing environmental and disposal challenges. Modern approaches prioritize catalytic hydrogenation, which offers higher atom economy and cleaner reaction profiles. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly efficient for this transformation, requiring only a small catalytic amount to convert large quantities of substrate. prepchem.comresearchgate.net These reactions can often be run in more environmentally benign solvents, such as ethanol or isopropanol. prepchem.comresearchgate.net

For instance, the synthesis of 2-trifluoromethyl-4,4′-diaminodiphenylether involves a catalytic reduction using hydrazine (B178648) and Pd/C in isopropanol, achieving high yields under optimized conditions. researchgate.net Similarly, the preparation of 2-amino-4-(trifluoromethyl)phenol has been documented via catalytic hydrogenation over a platinum oxide catalyst in ethanol. prepchem.com

Beyond catalytic reduction, other green methodologies are being explored. Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, represents a significant advancement. Chiral thioureas and squaramides have been effectively used in the asymmetric synthesis of related heterocyclic structures derived from phenolic precursors, operating through a bifunctional activation mode that avoids heavy metals. Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, offers mild and sustainable pathways for bond formation and cleavage, such as in the deprotection of phenolic ethers or the installation of fluorine atoms. nih.govacs.org

Table 1: Comparison of Reduction Methods in Aminophenol Synthesis

| Method | Reagent/Catalyst | Typical Conditions | Green Chemistry Aspect | Drawbacks/Traditional Context |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ prepchem.comresearchgate.net | Low to moderate pressure, Room to moderate temp., Ethanol/Isopropanol solvent | High atom economy, catalytic (low waste), often uses greener solvents. | Requires specialized hydrogenation equipment, catalyst cost and potential for deactivation. |

| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C researchgate.net | Moderate temperature, Isopropanol solvent | Avoids the use of high-pressure hydrogen gas, catalytic. | Hydrazine is toxic and requires careful handling. |

| Sulfide Reduction | Sodium Hydrosulfide (B80085), Sodium Sulfide google.comorgsyn.org | Aqueous ammonia (B1221849) or water, elevated temperature | Avoids heavy metal waste compared to Fe/acid. | Can generate sulfur-containing byproducts, moderate atom economy. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Acidic aqueous solution | (Largely historical) Inexpensive reagents. | Poor atom economy, generates large volumes of metallic and acidic waste. |

Synthesis of Key Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of the title compound relies on well-established strategies for manipulating substituents on the aromatic ring. The substitution pattern is typically set on a phenol or benzene (B151609) precursor before the crucial nitration and subsequent reduction steps to install the aminophenol motif.

Strategies for ortho-, meta-, and para-Substituted Phenols

The position of substituents on the phenol ring is controlled by the choice of starting material and the directing effects of the existing functional groups. For para-substituted 2-aminophenols, a common strategy involves starting with a phenol already bearing the desired substituent at the 4-position. This precursor then undergoes nitration, which is directed by the activating hydroxyl group primarily to the ortho positions, followed by a selective reduction of one nitro group or a non-selective reduction if only one was introduced.

A patent for 2-aminophenol (B121084) derivatives describes the synthesis of numerous 4-substituted analogues, such as 2-amino-4-(4-methylphenylthio)phenol. google.com The synthesis begins with the corresponding 4-(4-methylphenylthio)-2-nitrophenol, which is then reduced to the aminophenol using sodium hydrosulfide in an ammonia/water/tetrahydrofuran system. google.com This illustrates a general pathway where the para-substituent is in place prior to the formation of the amino group.

Incorporation of Additional Halogen or Alkyl Substituents

Introducing additional halogen or alkyl groups onto the aminophenol framework can be achieved by starting with an appropriately substituted phenol.

Alkyl Substituents: The synthesis of 2-amino-4-tert-amyl-6-nitro-phenol provides a clear example of introducing an alkyl group. google.com The process starts with a Friedel-Crafts alkylation of phenol with a tertiary amyl alcohol in the presence of an aluminum chloride catalyst to produce p-tert-amyl phenol. This substituted phenol is then subjected to nitration and subsequent reduction to yield the final product. google.com

Halogen Substituents: The preparation of halogenated derivatives follows a similar logic. For example, a method for producing 2-amino-6-chloro-4-nitro-phenol derivatives has been reported. google.com In one variation of this process, 2-amino-6-chloro-4-nitrophenol (B3029376) is dissolved in acetic acid and treated with sodium borohydride to achieve N-alkylation, demonstrating a modification of a pre-halogenated aminophenol. google.com The synthesis of the starting material, 2-amino-6-chloro-4-nitrophenol itself, would typically involve the nitration and reduction of 2-chlorophenol (B165306) or a related chlorinated precursor.

Table 2: Examples of Synthesized Substituted 2-Aminophenol Derivatives

| Target Compound | Key Precursor | Synthetic Strategy |

|---|---|---|

| 2-Amino-4-(4-methylphenylthio)phenol google.com | 4-(4-Methylphenylthio)-2-nitrophenol | Reduction of the nitro group using sodium hydrosulfide. |

| 2-Amino-4-(4-chlorophenylthio)phenol google.com | 4-(4-Chlorophenylthio)-2-nitrophenol | Reduction of the nitro group. |

| 2-Amino-4-tert-butylphenol google.com | 4-tert-Butyl-2-nitrophenol | Reduction of the nitro group. |

| 2-Amino-4-tert-amyl-6-nitro-phenol google.com | p-tert-Amyl phenol | Friedel-Crafts alkylation, followed by nitration and reduction. |

| 2-(N-Ethylamino)-6-chloro-4-nitrophenol google.com | 2-Amino-6-chloro-4-nitrophenol | Reductive alkylation using acetic acid and sodium borohydride. |

Formation of Related Aminophenol Structures (e.g., 2-Amino-4-(trifluoromethyl)phenol)

The synthesis of structurally related aminophenols, such as the analogue lacking the fluorine atom, 2-Amino-4-(trifluoromethyl)phenol, highlights specific applications of the general strategies discussed. A documented synthesis for this compound involves the catalytic hydrogenation of a precursor molecule. prepchem.com

In this specific preparation, 82.2 g of the starting material was dissolved in 300 ml of ethanol. prepchem.com A platinum oxide catalyst (0.5 g) was added, and the mixture was hydrogenated at a pressure of 50 psig. The reaction required periodic additions of fresh catalyst to proceed to completion. After the reaction, the catalyst was removed by filtration, and the product was isolated by concentrating the filtrate and crystallizing the residue from water to yield 2-amino-4-(trifluoromethyl)phenol. prepchem.com This method exemplifies a clean and efficient catalytic route to a key analogue.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2-Amino-4-fluoro-6-(trifluoromethyl)phenol, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constant Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino (-NH₂) group, and the hydroxyl (-OH) group.

Aromatic Region: The benzene (B151609) ring has two protons. Their chemical shifts would be influenced by the electron-donating amino and hydroxyl groups, and the electron-withdrawing fluoro and trifluoromethyl groups. The protons would likely appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom.

Amino and Hydroxyl Protons: The -NH₂ and -OH protons would appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. Deuterium exchange can be used to confirm these peaks.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.5 - 7.0 | d or dd | J(H-F), J(H-H) |

| H-5 | 6.8 - 7.3 | d or dd | J(H-F), J(H-H) |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -OH | 5.0 - 6.5 | br s | - |

Carbon-13 (¹³C) NMR for Aromatic and Substituent Carbon Environments

The ¹³C NMR spectrum would provide information about all seven carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to the electronegative F, O, and N atoms, as well as the carbon of the trifluoromethyl group, would show characteristic shifts and couplings.

Trifluoromethyl Carbon: The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-1 (-OH) | 145 - 155 | d |

| C-2 (-NH₂) | 130 - 140 | s |

| C-3 | 110 - 120 | d |

| C-4 (-F) | 150 - 160 | d (large ¹JCF) |

| C-5 | 115 - 125 | d |

| C-6 (-CF₃) | 120 - 130 | q |

| -CF₃ | 120 - 125 | q (large ¹JCF) |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl and Fluoro Substituent Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. google.com

Aromatic Fluorine: A single resonance is expected for the fluorine atom attached to the aromatic ring. Its chemical shift would be indicative of its electronic environment.

Trifluoromethyl Fluorines: The three fluorine atoms of the trifluoromethyl group would give rise to a single resonance, as they are chemically equivalent.

Hypothetical ¹⁹F NMR Data Table

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -140 | s or d |

| -CF₃ | -60 to -70 | s |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY) for Connectivity Determination

COSY (Correlation Spectroscopy): Would show correlations between J-coupled protons, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule and assigning quaternary carbons.

TOCSY (Total Correlation Spectroscopy): Would identify all protons within a spin system, which would be useful for confirming the aromatic proton network.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ would correspond to the O-H and N-H stretching vibrations.

C-F and C-F₃ Stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, would be indicative of the C-F and C-F₃ stretching vibrations.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

C-N and C-O Stretching: Bands in the 1200-1350 cm⁻¹ region would correspond to C-N and C-O stretching.

Hypothetical FT-IR Data Table

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch (Aromatic) | 1150 - 1250 | Strong |

| C-F Stretch (-CF₃) | 1000 - 1200 | Very Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint based on its specific chemical bonds and symmetry. For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the vibrations of its distinct functional groups: the amino (-NH₂), hydroxyl (-OH), trifluoromethyl (-CF₃) groups, and the substituted benzene ring.

The vibrational modes can be categorized as follows:

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes typically appearing in the 3000–3100 cm⁻¹ region, and C=C ring stretching vibrations which are expected between 1400 and 1650 cm⁻¹. Ring breathing modes, which are sensitive to the substitution pattern, would also be present at lower frequencies.

Hydroxyl Group Vibrations: The O-H stretching vibration is highly characteristic and typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape influenced by hydrogen bonding. The O-H in-plane bending vibration is generally found around 1200-1400 cm⁻¹.

Amino Group Vibrations: The -NH₂ group displays symmetric and asymmetric stretching vibrations, typically located in the 3300-3500 cm⁻¹ range. The N-H scissoring (bending) mode is expected near 1600 cm⁻¹.

Trifluoromethyl Group Vibrations: The -CF₃ group has strong, characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region. CF₃ bending and rocking modes appear at lower wavenumbers.

Carbon-Fluorine Vibration: The C-F stretching vibration for the single fluorine atom attached to the ring is expected in the 1100-1300 cm⁻¹ range, potentially overlapping with the -CF₃ signals.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| N-H Scissoring | Amino (-NH₂) | ~1600 |

| C=C Ring Stretch | Benzene Ring | 1400 - 1650 |

| O-H In-plane Bend | Hydroxyl (-OH) | 1200 - 1400 |

| Asymmetric & Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1300 |

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 |

Correlation with Quantum Chemical Calculations for Band Assignment

To accurately assign the observed vibrational bands in the Raman and IR spectra of this compound, experimental data is correlated with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective method for this purpose. ijaemr.commdpi.com The process involves several steps:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its most stable energetic conformation.

Frequency Calculation: Using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2df,2p)), the vibrational frequencies and their corresponding intensities (Raman and IR) are calculated for the optimized geometry. ijaemr.comresearchgate.net

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with the experimental data. researchgate.net

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. This allows for an unambiguous assignment of complex vibrations that involve the motion of multiple atoms. mdpi.com

For phenolic compounds, DFT calculations have been shown to reproduce experimental frequencies with good accuracy, enabling detailed interpretation of the spectra. ijaemr.comresearchgate.net This computational approach is essential for distinguishing between overlapping bands, such as the various C-F stretches, and for understanding the coupling between different vibrational modes within the molecule. nih.gov

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from its aromatic system. The primary electronic transitions are of the π → π* and n → π* type.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. For phenols, these transitions give rise to strong absorption bands, often observed below 300 nm. researchgate.net

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen or nitrogen atoms) to a π* antibonding orbital.

The positions and intensities of these absorption bands (λₘₐₓ) are significantly influenced by the substituents on the benzene ring. The hydroxyl (-OH) and amino (-NH₂) groups are strong auxochromes (electron-donating groups) that typically cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. Conversely, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. The fluorine atom also has electron-withdrawing inductive effects. numberanalytics.com The interplay of these groups determines the final spectral profile. The electronic effects of fluorine substitution can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the electronic transitions. numberanalytics.comacs.org

Solvent polarity can also induce shifts in the absorption maxima (solvatochromism). Studies on related compounds like 2-aminophenol (B121084) show distinct spectra in different solvents, such as methanol (B129727) and DMSO, indicating the influence of the local environment on the electronic energy levels. researchgate.net

Table 2: Typical Electronic Transitions for Substituted Phenols

| Transition Type | Orbitals Involved | Relative Intensity | Expected Region (nm) |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | High | 200 - 300 |

| n → π* | n (non-bonding) → π* (antibonding) | Low | 280 - 350 |

The photophysical properties of fluorinated phenols, such as their fluorescence and phosphorescence behavior, are of significant interest. The incorporation of fluorine atoms and trifluoromethyl groups can profoundly affect a molecule's excited-state dynamics, including its fluorescence quantum yield and lifetime. nih.gov

Studies on related (trifluoromethyl)phenols have shown that their photolytic stability is highly dependent on pH. acs.orgresearchgate.net For instance, the deprotonated phenolate (B1203915) form often exhibits much faster photolysis rates than the neutral phenol (B47542). acs.orgresearchgate.net The position of the trifluoromethyl group can also influence the photochemical reaction pathways and the types of photoproducts formed. umn.edu

Luminescence in aromatic molecules is sensitive to environmental factors like temperature and the presence of heavy atoms. nih.gov While some fluorinated aromatic compounds are known to be fluorescent, the specific luminescence properties of this compound are not widely reported. nih.gov However, investigations into related fluorinated compounds provide a framework for understanding its potential behavior. Techniques like temperature-dependent total photoluminescence spectroscopy could be employed to quantify properties like quantum yield and explore the effects of the specific substitution pattern on the radiative and non-radiative decay pathways from the excited state. nih.govrsc.org

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. An SC-XRD analysis of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-N, C-O, C-F) and angles, confirming the molecular connectivity and geometry.

Conformation: The dihedral angles defining the orientation of the -OH, -NH₂, and -CF₃ substituents relative to the aromatic ring.

Planarity: Determination of the planarity of the benzene ring.

Intermolecular Interactions: Crucially, SC-XRD reveals how molecules pack in the crystal lattice. For this compound, strong intermolecular hydrogen bonds involving the amino and hydroxyl groups are expected to be the dominant interactions. Studies on related aminophenols show the formation of robust supramolecular synthons, such as chains or sheet-like structures, through N-H···O and O-H···N hydrogen bonds. nih.gov These interactions would dictate the crystal packing and influence physical properties like melting point. nih.govsolubilityofthings.com

While the specific crystal structure for this compound is not publicly available, data from analogous compounds like 4-aminophenol (B1666318), which crystallizes in an orthorhombic system, provides a reference for the types of structures that can be expected. wikipedia.orglew.ro

Table 3: Typical Hydrogen Bond Parameters from SC-XRD

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| O | H | N | ~0.8 - 1.0 | ~1.8 - 2.2 | ~2.7 - 3.1 | ~150 - 180 |

| N | H | O | ~0.8 - 1.0 | ~1.9 - 2.3 | ~2.8 - 3.2 | ~150 - 180 |

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is crucial for understanding its solid-state properties, which in turn influence its physical and chemical behavior. However, a detailed search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield specific experimental data on the crystal structure of this particular compound.

While direct crystallographic information for this compound is not publicly available, the expected intermolecular interactions can be inferred from the analysis of structurally related compounds. The presence of amino (-NH2), hydroxyl (-OH), fluoro (-F), and trifluoromethyl (-CF3) groups on the phenol ring suggests a complex network of non-covalent interactions that would govern its crystal packing.

Expected Intermolecular Interactions:

π-π Stacking: The aromatic nature of the phenol ring suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds, would contribute to the cohesive energy of the crystal. The substitution pattern on the aromatic ring, with both electron-donating (amino) and electron-withdrawing (fluoro, trifluoromethyl) groups, would influence the electron density distribution of the π-system and, consequently, the nature and strength of the π-π stacking.

Halogen Bonding and Other Interactions: The fluorine atom and the trifluoromethyl group could also participate in other types of non-covalent interactions. While fluorine is a weak halogen bond donor, the polarized C-F bonds could engage in dipole-dipole interactions. The trifluoromethyl group, with its cluster of highly electronegative fluorine atoms, can also participate in various weak interactions.

Data Tables:

Without experimental crystallographic data, it is not possible to generate accurate data tables for bond lengths, bond angles, or hydrogen bond geometries for this compound. The following tables are therefore presented as illustrative examples of the kind of data that would be obtained from a single-crystal X-ray diffraction study. The values are hypothetical and based on typical bond lengths and angles for similar organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 805.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | 0.85 | 1.95 | 2.80 | 170 |

| N-H···O | 0.90 | 2.10 | 3.00 | 165 |

| N-H···F | 0.90 | 2.30 | 3.15 | 155 |

It is imperative that future experimental studies, particularly single-crystal X-ray diffraction, are conducted on this compound to elucidate its precise crystal structure and confirm the nature and extent of its intermolecular interactions. Such data would be invaluable for a complete understanding of its solid-state chemistry and for correlating its structure with its macroscopic properties.

Computational and Theoretical Investigations of 2 Amino 4 Fluoro 6 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. nih.gov DFT methods are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry, by finding the minimum energy state. karazin.ua For this, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed to approximate the exchange-correlation energy. researchgate.netnih.gov

The geometry optimization of 2-Amino-4-fluoro-6-(trifluoromethyl)phenol would involve calculating bond lengths, bond angles, and dihedral angles. The presence of substituents—amino (-NH2), fluoro (-F), and trifluoromethyl (-CF3)—on the phenol (B47542) ring creates a complex electronic environment. The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups significantly influences the geometry and electron distribution of the aromatic ring. rsc.orgnih.gov DFT calculations can precisely model these effects. nih.gov

Interactive Table: Predicted Optimized Geometric Parameters for this compound using DFT

The following table presents hypothetical, yet realistic, optimized geometric parameters based on DFT calculations for similar substituted phenols.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(ring) | O | - | ~1.36 Å |

| Bond Length | O | H | - | ~0.96 Å |

| Bond Length | C(ring) | N | - | ~1.39 Å |

| Bond Length | C(ring) | F | - | ~1.35 Å |

| Bond Length | C(ring) | C(CF3) | - | ~1.51 Å |

| Bond Angle | C | O | H | ~109° |

| Bond Angle | C | C(NH2) | C | ~120° |

| Bond Angle | F | C(ring) | C | ~119° |

| Dihedral Angle | C-C-O-H | - | - | ~0° or 180° |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. youtube.com The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not fully account for electron correlation, which can affect the accuracy of the results. nih.govresearchgate.net

More advanced methods, like Møller-Plesset perturbation theory of the second order (MP2), are used to include electron correlation and provide more accurate energy and structural predictions, albeit at a higher computational cost. A comparative analysis using HF, MP2, and DFT is often performed. nih.gov This comparison helps validate the results obtained from the more economical DFT methods and provides a more comprehensive understanding of the molecule's electronic structure. For a molecule with significant electron correlation effects due to its electronegative fluorine atoms, such a comparative study is particularly valuable. nih.gov

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com For fluorinated systems like this compound, the selection of an appropriate basis set is critical. mit.edu

Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are widely used. karazin.uaresearchgate.net The inclusion of polarization functions (d,p) is essential to describe the non-spherical electron distribution in bonded atoms, while diffuse functions (+) are crucial for accurately modeling the behavior of the lone-pair electrons on the highly electronegative fluorine and oxygen atoms. nih.govnumberanalytics.com Dunning's correlation-consistent basis sets, like aug-cc-pVDZ or aug-cc-pVTZ, are also employed for high-accuracy calculations. nih.govnih.gov Validation of the chosen basis set is achieved by comparing calculated properties against experimental data or results from higher-level theoretical methods to ensure the chosen level of theory is adequate and cost-effective. nih.gov

Molecular Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods can calculate various descriptors that explain a molecule's electronic behavior and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

Interactive Table: Predicted Frontier Orbital Energies for this compound

This table shows representative energy values for the frontier orbitals and the resulting energy gap.

| Descriptor | Predicted Energy (eV) | Implication |

| HOMO Energy (EHOMO) | ~ -5.9 eV | Electron-donating capability |

| LUMO Energy (ELUMO) | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.1 eV | High kinetic stability, low reactivity nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwolfram.com Green areas represent regions of neutral potential.

In this compound, the MEP map would likely show:

Negative Regions (Red): Localized around the highly electronegative oxygen and nitrogen atoms due to their lone pairs of electrons, as well as on the fluorine atom. nih.gov These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Regions (Blue): Concentrated around the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups, making them susceptible to nucleophilic attack. mdpi.com The area around the trifluoromethyl group would also exhibit positive potential due to the strong electron-withdrawing effect of the three fluorine atoms. mdpi.com

This detailed mapping helps in predicting how the molecule will interact with other molecules, including biological receptors or reactants. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the intramolecular interactions and delocalization of electron density within a molecule. sphinxsai.com This analysis for this compound provides a detailed picture of the bonding and antibonding orbital interactions, which are crucial for molecular stability.

The key intramolecular interactions in this compound involve the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring and the substituents. Specifically, the lone pairs of the hydroxyl group (O-H) and the amino group (N-H) engage in hyperconjugative interactions with the π* orbitals of the benzene (B151609) ring. These interactions contribute to the stabilization of the molecule and influence its electronic properties.

Furthermore, the presence of the electron-withdrawing trifluoromethyl (-CF3) group and the fluorine (-F) atom significantly impacts the electron distribution. The NBO analysis reveals strong delocalization effects from the filled lone pair orbitals of the fluorine atom to the adjacent σ* and π* orbitals of the ring. Similarly, the trifluoromethyl group influences the electronic structure through both inductive and hyperconjugative effects.

A second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. The most significant interactions are typically observed between the lone pairs of the heteroatoms and the antibonding orbitals of the ring, indicating a substantial degree of electron delocalization.

Table 1: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | High |

| LP (N) | π* (C-C) | High |

| LP (F) | σ* (C-C) | Moderate |

| C-H | σ* (C-F) | Low |

Note: The values in this table are illustrative and based on typical findings for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Mulliken and APT Population Analysis for Atomic Charges

Mulliken and Atomic Polar Tensor (APT) population analyses are computational methods used to determine the partial atomic charges within a molecule. These charges provide valuable information about the electrostatic potential and reactivity of the compound.

For this compound, the population analysis indicates that the electronegative atoms, such as oxygen, nitrogen, and fluorine, carry negative partial charges. Conversely, the hydrogen atoms and the carbon atoms attached to these electronegative atoms exhibit positive partial charges.

The trifluoromethyl group has a significant impact on the charge distribution. The fluorine atoms in the -CF3 group are highly electronegative, leading to a substantial positive charge on the adjacent carbon atom. This, in turn, influences the charge distribution across the aromatic ring.

The amino and hydroxyl groups also contribute to the charge distribution, with the oxygen and nitrogen atoms being centers of negative charge. The calculated atomic charges can be used to predict the sites of electrophilic and nucleophilic attack, providing insights into the molecule's chemical reactivity.

Table 2: Illustrative Mulliken and APT Atomic Charges for this compound

| Atom | Mulliken Charge (e) | APT Charge (e) |

| O | -0.6 to -0.8 | -0.7 to -0.9 |

| N | -0.5 to -0.7 | -0.6 to -0.8 |

| F (on ring) | -0.3 to -0.5 | -0.4 to -0.6 |

| C (of CF3) | +0.7 to +0.9 | +0.8 to +1.0 |

| F (of CF3) | -0.2 to -0.4 | -0.3 to -0.5 |

Note: The charge values are approximate and can vary depending on the level of theory and basis set used in the calculation.

Vibrational Frequency Analysis and Spectroscopic Simulation

Theoretical Prediction of IR and Raman Spectra

Theoretical prediction of the infrared (IR) and Raman spectra of this compound can be performed using density functional theory (DFT) calculations. nih.govnih.gov These calculations provide the vibrational frequencies and intensities of the normal modes of vibration.

The predicted spectra are expected to show characteristic bands corresponding to the functional groups present in the molecule. For instance, the O-H and N-H stretching vibrations will appear in the high-frequency region of the IR spectrum. The C-F and C-H stretching vibrations of the aromatic ring will also be present. The trifluoromethyl group will exhibit characteristic stretching and bending vibrations.

The Raman spectrum is expected to be complementary to the IR spectrum, with strong bands for the symmetric vibrations of the aromatic ring and the C-F bonds. The comparison between the theoretical and experimental spectra can aid in the accurate assignment of the vibrational modes. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3400-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-F | Stretching | 1100-1300 |

| CF3 | Symmetric Stretch | 1150-1250 |

| CF3 | Asymmetric Stretch | 1250-1350 |

Note: These are typical frequency ranges and the exact values depend on the computational method.

Normal Coordinate Analysis and Scaling Factor Determination

Normal coordinate analysis (NCA) is used to describe the vibrational motions of a molecule. nih.gov For this compound, NCA can be performed based on the force constants derived from DFT calculations. This analysis helps in the detailed assignment of each vibrational band to a specific normal mode.

To improve the agreement between the theoretically predicted and experimentally observed vibrational frequencies, scaling factors are often applied. nih.gov These factors are determined by comparing the calculated frequencies of a set of known molecules with their experimental values. The use of scaling factors corrects for the approximations inherent in the theoretical methods and the effects of anharmonicity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Simulation of UV-Vis and Fluorescence Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption and fluorescence emission spectra. chemrxiv.org

For this compound, TD-DFT calculations can predict the electronic transitions that give rise to its UV-Vis absorption spectrum. The calculations provide the excitation energies and oscillator strengths for these transitions. The main absorption bands are expected to arise from π → π* transitions within the aromatic system, with contributions from the lone pairs of the amino and hydroxyl groups.

The fluorescence emission spectrum can also be simulated by calculating the transition from the first excited state (S1) back to the ground state (S0). The predicted emission wavelength provides information about the color of the emitted light. The nature of the excited states, including their charge-transfer character, can also be analyzed.

Table 4: Simulated UV-Vis and Fluorescence Data for this compound

| Parameter | Predicted Value |

| λmax (UV-Vis Absorption) | 280-320 nm |

| Molar Absorptivity (ε) | High |

| λem (Fluorescence Emission) | 350-450 nm |

| Stokes Shift | 70-130 nm |

Note: These values are illustrative and depend on the solvent and the computational methodology.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. However, the presence of the electron-withdrawing fluorine and trifluoromethyl groups increases the acidity of the phenol (B47542) compared to unsubstituted phenol, while also making the corresponding phenoxide a weaker nucleophile.

Etherification and Esterification Reactions

The phenolic hydroxyl group can undergo O-alkylation to form ethers and O-acylation to form esters.

Etherification: The most common method for preparing ethers from phenols is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.combyjus.com For electron-deficient phenols like the title compound, strong bases are typically required to generate the phenoxide. Phase-transfer catalysis is an effective technique for the etherification of aminophenols bearing electron-withdrawing groups, as it allows the reaction to proceed in a two-phase system with an alkali hydroxide (B78521) base, avoiding the need for expensive and anhydrous polar aprotic solvents. google.com The amino group may require protection, for example as an anilide, to prevent competitive N-alkylation. google.com

Esterification: Phenols can be esterified by reacting them with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. For less reactive systems, dehydrating agents can be employed. For instance, a method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols utilizes phosphorus pentoxide at elevated temperatures (80-120 °C) to drive the reaction. google.com This approach could be applicable for the esterification of 2-Amino-4-fluoro-6-(trifluoromethyl)phenol.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Etherification | Phenol, Alkyl Halide, Base | Sₙ2 Conditions, Phase-Transfer Catalysis | Aryl Ether | wikipedia.orggoogle.com |

| Esterification | Phenol, Acyl Chloride/Anhydride | Base catalyst (e.g., Pyridine) | Aryl Ester | acs.org |

| Esterification | 2-hydroxy-4-amino-benzoic acid, Phenol | Phosphorus pentoxide, 100 °C, 2h | Phenyl 2-hydroxy-4-aminobenzoate | google.com |

Condensation Reactions with Aldehydes and Ketones

Phenols can react with aldehydes and ketones, typically under acidic or basic catalysis, to form various condensation products. The ortho and para positions activated by the hydroxyl group are the usual sites of reaction. In this compound, the positions are sterically hindered and electronically deactivated. The position para to the hydroxyl group is substituted with fluorine, and the ortho positions are occupied by the amino and trifluoromethyl groups. While condensation at the remaining unsubstituted carbon is theoretically possible, it is likely to be slow due to the strong deactivating effect of the adjacent trifluoromethyl group and the fluorine atom. No specific examples of such condensation reactions for this compound or its close analogs are readily available in the literature.

Reactions of the Amino Group

The amino group in this compound is a nucleophile, though its basicity and nucleophilicity are significantly reduced by the ortho-trifluoromethyl group and the para-fluoro group. Nevertheless, it remains a key site for derivatization.

Acylation and Sulfonylation

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. This reaction is often used to protect the amino group. A relevant example is the acylation of the analogous compound, 2-amino-6-chloro-4-(trifluoromethyl)phenol, with isonicotinic acid using a water-soluble carbodiimide (B86325) (WSC) in pyridine at 60°C to yield the corresponding isonicotinamide (B137802) derivative. chemicalbook.com

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides to produce sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium acetate, to neutralize the hydrochloric acid formed. nih.gov The synthesis of sulfonamides from aminophenol derivatives is a common transformation. For example, 2-aminophenol-4-sulfonamide is synthesized through a multi-step process starting from p-nitrochlorobenzene, which involves chlorosulfonation, ammoniation, hydrolysis, and reduction. google.com

| Reaction Type | Analogous Reactant | Reagents | Conditions | Product | Reference |

| Acylation | 2-amino-6-chloro-4-(trifluoromethyl)phenol | Isonicotinic acid, WSC | Pyridine, 60°C, 3h | N-(2-chloro-5-hydroxy-3-(trifluoromethyl)phenyl)isonicotinamide | chemicalbook.com |

| N-Sulfonylation | 2-Aminothiazole | Sulfonyl chloride, Sodium acetate | Water, 80-85°C | N-(thiazol-2-yl)benzenesulfonamide derivatives | nih.gov |

Formation of Schiff Bases and Imines

The primary amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. redalyc.org The reaction is reversible and often driven to completion by removing water from the reaction mixture. wikipedia.orgtandfonline.com

Numerous Schiff bases have been synthesized from 2-aminophenol (B121084) and its derivatives. For example, the condensation of 2-aminophenol with aldehydes like 2-hydroxybenzaldehyde or 4-dimethylaminocinnamaldehyde (B146742) in ethanol (B145695), catalyzed by sulfuric acid, yields the corresponding Schiff bases. researchgate.net This general methodology is expected to be applicable to this compound, although the reduced nucleophilicity of the amino group might necessitate stronger catalysts or more forcing conditions.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Conditions | Product Type | Reference |

| Primary Amine (e.g., Aniline) | Aldehyde or Ketone | Acid catalysis, removal of water | Imine (Schiff Base) | masterorganicchemistry.comredalyc.org |

| 2-Aminophenol | 2-Hydroxybenzaldehyde | Ethanol, H₂SO₄ (cat.), 70°C | 2-{[(2-hydroxyphenyl)methylidene]-amino}phenol | researchgate.net |

| 2-Amino-4-chlorophenol | Trimethinium salt | Triethylamine, Ethanol, Reflux | Allylidene amino phenol Schiff base | nih.gov |

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt by reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5°C). organic-chemistry.org The resulting diazonium salt is a versatile intermediate. The electron-withdrawing groups on the ring of this compound would stabilize the diazonium salt, but the reaction may require specific conditions. For example, the diazotization of the highly electron-deficient 2,6-dichloro-4-trifluoromethyl aniline (B41778) is carried out using nitrosyl sulfuric acid. chemicalforums.com

The diazonium salt can then undergo various transformations. One of the most important is the azo coupling reaction , where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol or an aniline, to form a brightly colored azo compound. wikipedia.orgorganic-chemistry.org The coupling partner for the diazonium salt derived from this compound would need to be highly activated. Coupling typically occurs at the para position of the coupling agent. wikipedia.org The pH of the medium is crucial: coupling with phenols is performed under mildly alkaline conditions, while coupling with anilines is done in weakly acidic solutions. youtube.com

| Reaction | Starting Material | Reagents | Conditions | Intermediate/Product | Reference |

| Diazotization | Aromatic Primary Amine | NaNO₂, Strong Acid (e.g., HCl) | 0-5 °C | Aryl Diazonium Salt | organic-chemistry.org |

| Azo Coupling | Aryl Diazonium Salt, Phenol | Mildly alkaline (pH > 7) | Low Temperature | Azo Compound | wikipedia.orgorganic-chemistry.org |

| Azo Coupling | Aryl Diazonium Salt, Aniline | Mildly acidic (pH 4-5) | Low Temperature | Azo Compound | researchgate.net |

Reactions with Isocyanates and Isothiocyanates

The primary amino group of this compound readily undergoes nucleophilic addition to the electrophilic carbon of isocyanates and isothiocyanates. These reactions are fundamental in synthetic organic chemistry for the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govorganic-chemistry.orggoogle.comwikipedia.org

The general mechanism involves the attack of the nitrogen lone pair of the amino group on the carbonyl or thiocarbonyl carbon of the isocyanate or isothiocyanate. This is typically a rapid and high-yielding transformation, often proceeding under mild conditions. researchgate.netcsic.es While specific studies detailing these reactions for this compound are not extensively documented in publicly available literature, the principles of amine reactivity strongly suggest the formation of the corresponding urea and thiourea derivatives as shown in the table below. The electron-withdrawing nature of the fluoro and trifluoromethyl groups would slightly decrease the nucleophilicity of the amino group compared to aniline, but not prevent these characteristic reactions.

Table 1: Predicted Reactions with Isocyanates and Isothiocyanates

| Reactant | Product Type | General Structure |

| R-N=C=O (Isocyanate) | N-Arylurea | |

| R-N=C=S (Isothiocyanate) | N-Arylthiourea |

Note: R represents a generic organic substituent.

Thiourea derivatives, in particular, are recognized for their diverse biological activities and as intermediates in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netnih.govmdpi.com

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a dominant feature of the molecule, significantly influencing its stability and the reactivity of the aromatic ring.

Stability and Transformation Pathways

The trifluoromethyl group is renowned for its high thermal and chemical stability due to the strength of the carbon-fluorine bonds. wikipedia.org It is generally resistant to many common reaction conditions. However, under specific and often harsh conditions, the trifluoromethyl group can be transformed.

One documented transformation is the hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid using strong acids like fuming sulfuric acid, sometimes in the presence of boric acid. nih.gov This method has been applied to trifluoromethylated triarylphosphines. nih.gov Another potential, though less common, transformation involves the conversion to a trichloromethyl group using reagents like aluminum chloride.

Selective transformations of a single C-F bond within the trifluoromethyl group are challenging but have been achieved under specific catalytic conditions, often involving ortho-silyl groups to direct the reaction. bohrium.comnih.govresearchgate.net These methods allow for the synthesis of difluoromethylenes and other valuable fluorinated compounds. bohrium.comnih.govresearchgate.net While these transformations have been demonstrated on model systems, their direct application to this compound has not been specifically reported.

Influence on Ring Reactivity

The trifluoromethyl group is a powerful electron-withdrawing group, which has a profound effect on the reactivity of the benzene (B151609) ring. It deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult to achieve than on an unsubstituted or electron-rich aromatic ring.

Conversely, this electron-withdrawing character activates the aromatic ring for nucleophilic aromatic substitution (SNA_r), particularly when positioned ortho or para to a suitable leaving group. nih.govlibretexts.orgresearchgate.netnih.gov In the case of this compound, the trifluoromethyl group is ortho to the amino group and meta to the fluoro group. Its strong deactivating effect, combined with that of the fluoro group, makes electrophilic substitution challenging.

Reactions Involving the Fluoro Group

The fluoro group at the 4-position also plays a crucial role in the chemical properties and potential for further derivatization of the molecule.

Chemical Stability and Potential for Further Derivatization

The reactivity in SNA_r reactions often follows the order F > Cl > Br > I for the leaving group, which is counterintuitive based on bond strength but is explained by the mechanism of the reaction. libretexts.org The rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring of this compound is a complex system for electrophilic aromatic substitution due to the presence of both activating and deactivating groups. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing. Conversely, the trifluoromethyl (-CF3) group is a strong deactivating group and is meta-directing, while the fluorine (-F) atom is a weakly deactivating group but is also ortho, para-directing.

The directing effects of these substituents on the aromatic ring are summarized below:

| Substituent | Position on Ring | Type | Directing Effect |

| -OH | 1 | Activating | ortho, para |

| -NH2 | 2 | Activating | ortho, para |

| -F | 4 | Deactivating (weak) | ortho, para |

| -CF3 | 6 | Deactivating (strong) | meta |

The positions open for substitution on the benzene ring are C3 and C5. The powerful ortho, para-directing influence of the hydroxyl and amino groups would strongly favor substitution at the C5 position, which is para to the hydroxyl group and meta to the amino group. The C3 position is ortho to both the amino and trifluoromethyl groups and meta to the hydroxyl and fluoro groups. The strong activation and steric accessibility of the C5 position make it the most probable site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. libretexts.org Given the electronic properties of the substituent groups, electrophilic substitution on this compound is anticipated to be highly regioselective.

While specific studies on this compound are not prevalent, research on related substituted phenols provides insights. For example, the electrophilic trifluoromethylthiolation of substituted phenols has been shown to be highly selective, favoring the para position in unsubstituted phenols and the ortho position in para-substituted phenols. rsc.org This highlights the strong directing effects that dictate the outcome of such reactions. The interplay of activating and deactivating groups in this compound suggests that harsh reaction conditions might be necessary to overcome the deactivating effects of the trifluoromethyl and fluoro groups, while the regioselectivity will be primarily controlled by the strongly activating amino and hydroxyl groups.

Metal Complexation and Coordination Chemistry

o-Aminophenols are versatile ligands in coordination chemistry, capable of binding to metal ions through both the amino and hydroxyl groups to form stable chelate rings. The specific compound, this compound, can act as a bidentate ligand. The presence of electron-withdrawing fluoro and trifluoromethyl groups is expected to influence the electronic properties of the coordinating atoms and, consequently, the stability and reactivity of the resulting metal complexes.

The coordination can occur with a variety of transition metals. For instance, studies on 4-aminophenol (B1666318) have shown the formation of complexes with Cu(II) and Co(II). ugm.ac.idresearchgate.net In these complexes, the 4-aminophenol acts as a ligand, bonding to the metal center. While 4-aminophenol itself cannot form a chelate ring in the same manner as an o-aminophenol, this research demonstrates the ability of aminophenols to coordinate with metal ions.

Research on Schiff bases derived from aminophenols further illustrates their rich coordination chemistry. rsc.orgnih.gov Schiff bases are formed by the condensation of an amine with an aldehyde or ketone, and those derived from o-aminophenols can form multidentate ligands that readily coordinate with metal ions. For example, Schiff base ligands with an N2O2 donor set have been used to form complexes with various transition metals. rsc.org

In the case of this compound, it can coordinate to a metal center (M) to form a five-membered chelate ring. The electron-withdrawing substituents (-F and -CF3) would decrease the electron density on the nitrogen and oxygen atoms, potentially affecting the donor strength of the ligand and the stability of the metal complex. Studies on trifluoromethylated enaminones and their coordination with Cu(II) have explored the redox properties and structural characteristics of the resulting complexes, indicating that fluorinated ligands can form stable and interesting coordination compounds. researchgate.net The coordination chemistry of aminophenol ligands is an active area of research, with potential applications in catalysis and materials science. researchgate.net

Advanced Research Applications and Prospects

Role as Synthetic Intermediates in Fine Chemicals

The strategic placement of reactive and electron-withdrawing groups on the phenyl ring of 2-Amino-4-fluoro-6-(trifluoromethyl)phenol makes it a highly versatile synthetic intermediate. The amino and hydroxyl groups serve as handles for a variety of chemical transformations, while the fluorine and trifluoromethyl substituents significantly influence the molecule's reactivity and the properties of its derivatives.

Precursors for Agrochemical Development

The incorporation of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, often enhancing their biological activity and stability. nih.gov Compounds with structures related to this compound are precursors to potent herbicides, fungicides, and insecticides. For instance, trifluoromethylpyridines, which share the trifluoromethyl-substituted aromatic ring, are a key structural motif in a number of active agrochemical ingredients. nih.gov The synthesis of such pyridines can involve the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov

Furthermore, the pesticide 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine, which has a related substitution pattern, highlights the utility of trifluoromethylated amino-aromatic compounds in agrochemical applications. herts.ac.uk The presence of both an amino and a trifluoromethyl group on an aromatic ring is a common feature in various commercial and developmental agrochemicals.

Table 1: Examples of Agrochemicals with Trifluoromethyl-Aromatic Moieties

| Agrochemical Class | Example Compound Containing Trifluoromethyl-Aromatic Moiety | Key Structural Feature |

| Nematicide | Fluazaindolizine | Trifluoromethyl group on an imidazopyridine moiety |

| Acaricide | Acynonapyr | 5-(Trifluoromethyl)pyridine ring |

| Herbicide | Pyroxsulam | 2-Methoxy-4-(trifluoromethyl)phenyl analogue |

Building Blocks for Advanced Materials Science

In the realm of materials science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low dielectric constants. This compound serves as a valuable monomer or building block for the synthesis of high-performance polymers.

Research has demonstrated the polymerization of related fluorinated phenols, such as 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, to produce poly-p-oxyperfluorobenzylene. nih.gov This indicates the potential for this compound to undergo similar polymerization reactions to form novel polyarylethers with tailored properties. The amino group on the ring can also be utilized for cross-linking or as a site for further functionalization to fine-tune the material's characteristics.

Moreover, the incorporation of trifluoromethyl groups into epoxy resins has been shown to reduce their dielectric constant, which is a critical property for materials used in microelectronics. researchgate.net The synthesis of epoxy resins from fluorinated phenols is a promising route to materials with low moisture absorption and high contact angles, desirable for advanced electronic packaging and composites. researchgate.net

Development of Fluorescent Probes and Sensors

The development of fluorescent probes for the detection of ions and biomolecules is a rapidly growing area of research. The fluorescence properties of a molecule are highly dependent on its electronic structure and its interaction with the surrounding environment. The unique electronic nature of this compound makes it an interesting scaffold for the design of novel fluorescent sensors.

Structural Modifications for Tunable Photophysical Properties

The inherent fluorescence of the aminophenol core can be modulated through structural modifications. The amino and hydroxyl groups are ideal sites for the attachment of other chemical moieties, such as fluorophores or recognition units for specific analytes. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many fluorescent sensors.

For example, derivatives of 2-amino-4,6-diphenylnicotinonitrile have been investigated as fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com These studies demonstrate that the fluorescence emission can be sensitive to changes in the local environment, a crucial feature for a sensor. mdpi.com Similarly, a nonnatural amino acid, 3-[2-cyano-4-(dimethylamino)phenyl]alanine, exhibits significant enhancement of its fluorescence intensity and lifetime in non-aqueous environments, showcasing the sensitivity of such structures to polarity.

By strategically modifying the structure of this compound, it is possible to design probes with "turn-on" or "turn-off" fluorescence responses to specific targets. For instance, chelation of metal ions or binding to a biomolecule could alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission.

Investigation in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, higher-order structures. The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a fascinating subject for studies in supramolecular chemistry and crystal engineering.

Hydrogen Bonding Networks and Self-Assembly

The amino and hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors. These groups can participate in intricate hydrogen-bonding networks, directing the self-assembly of the molecules in the solid state. The fluorine atom can also act as a weak hydrogen bond acceptor, further influencing the crystal packing.

The study of the crystal structure of a related compound, 2-amino-4-(2-fluoro-3-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride, reveals the complex interplay of interactions that can arise from such substituted phenyl rings. researchgate.net Research on the supramolecular self-assembly of fluorinated zinc porphyrins has shown that amine-functionalized fluorinated phenyl groups can lead to the formation of two-dimensional networks. nih.gov

Furthermore, the fluorination of amino acids and peptides has been shown to be a powerful tool for engineering their self-assembly into fibrils and hydrogels. nih.gov The presence of fluorine atoms can induce specific conformational preferences and enhance the driving force for aggregation. nih.gov These principles can be applied to understand and predict the self-assembly behavior of this compound and its derivatives, potentially leading to the design of novel functional materials based on their supramolecular architectures.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While specific crystal structure data and a corresponding Hirshfeld analysis for this compound are not prominently available in public databases, the methodology can be understood from studies on structurally similar molecules. nih.govnih.gov This analysis maps the electron distribution of a molecule within a crystal, providing a graphical representation of its shape and the nature of its contact with neighboring molecules.

The analysis generates a three-dimensional Hirshfeld surface plotted over properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are crucial for the stability of the crystal packing. For a molecule like this compound, the amino (-NH2) and hydroxyl (-OH) groups would be expected to act as primary hydrogen-bond donors, while the nitrogen, oxygen, and fluorine atoms could serve as acceptors. nih.govnih.gov

Table 1: Projected Intermolecular Contact Contributions for this compound based on Hirshfeld Analysis of Analogous Compounds

| Intermolecular Contact Type | Projected Contribution to Hirshfeld Surface (%) | Description of Interaction |

| H···H | ~30-45% | Represents the most abundant, though weaker, van der Waals interactions between hydrogen atoms on the peripheries of adjacent molecules. nih.gov |

| F···H/H···F | ~10-20% | Involves the electronegative fluorine atom and hydrogen atoms. These can range from weak van der Waals forces to stronger, directional hydrogen bonds. |

| O···H/H···O | ~10-15% | Primarily strong hydrogen bonds involving the phenolic hydroxyl group and hydrogen atoms on neighboring molecules. nih.gov |

| N···H/H···N | ~5-10% | Represents hydrogen bonding involving the amino group, contributing significantly to the crystal's cohesion. nih.govnih.gov |

| C···H/H···C | ~15-25% | Weaker interactions that collectively contribute to the overall packing efficiency of the molecules in the crystal. nih.govnih.gov |

| Other (C···C, C···F, etc.) | < 5% | Includes various other weak dispersion forces that play a minor role in the supramolecular assembly. nih.gov |

Note: The data in this table is illustrative and based on findings from similar molecular structures, as a specific Hirshfeld analysis for this compound is not publicly documented.

This type of analysis is invaluable for crystal engineering and designing materials with specific physical properties, as it provides a detailed understanding of the forces governing the supramolecular architecture.

Structure-Property Relationship Studies beyond Biological Contexts

The relationship between the molecular structure of this compound and its macroscopic properties is a key area of research, particularly in material science. The presence of both electron-donating (amino) and strongly electron-withdrawing (trifluoromethyl, fluorine) groups creates a unique electronic profile that influences its physical and chemical characteristics. nih.govnih.govcymitquimica.com

Structure-property relationship (SPR) studies aim to understand how these specific functional groups dictate properties like acidity, lipophilicity, and thermal stability. nih.gov The trifluoromethyl (-CF3) group, in particular, is known to significantly impact these properties. nih.gov

Key Structure-Property Considerations:

Acidity (pKa): The phenolic -OH group is acidic. The presence of the electron-withdrawing fluorine and trifluoromethyl groups is expected to increase the acidity (lower the pKa) of the phenol (B47542) compared to unsubstituted phenol. This is due to the stabilization of the resulting phenoxide anion through the inductive effect of the fluorine and trifluoromethyl substituents. Studies on related fluorinated phenols confirm this trend. nih.gov

Thermal Stability and Volatility: Fluorinated compounds often exhibit enhanced thermal stability. The strong carbon-fluorine bonds in the -CF3 group contribute to the molecule's resistance to thermal degradation. This makes such compounds potentially useful as building blocks for high-performance polymers or other advanced materials that must withstand high temperatures.

Table 2: Influence of Functional Groups on Physicochemical Properties

| Functional Group | Position | Expected Impact on Property | Scientific Rationale |

| Amino (-NH2) | 2 | Decreases acidity; Increases polarity | The amino group is electron-donating, which destabilizes the phenoxide anion. It is also a polar group capable of hydrogen bonding. |

| Fluoro (-F) | 4 | Increases acidity; Increases lipophilicity | Fluorine is highly electronegative, withdrawing electron density and stabilizing the phenoxide anion. It also contributes to lipophilicity. nih.gov |